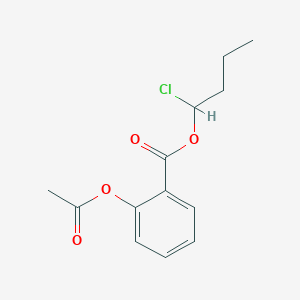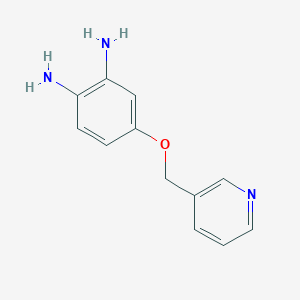
1-Chlorobutyl 2-acetyloxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorobutyl 2-acetyloxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorobutyl group attached to the benzoate moiety, which is further acetylated
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chlorobutyl 2-acetyloxybenzoate can be synthesized through the esterification of 2-hydroxybenzoic acid (salicylic acid) with 1-chlorobutanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining optimal reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chlorobutyl 2-acetyloxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-hydroxybenzoic acid and 1-chlorobutanol.
Substitution: The chlorine atom in the chlorobutyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorobutyl group, to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 2-Hydroxybenzoic acid and 1-chlorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
1-Chlorobutyl 2-acetyloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-chlorobutyl 2-acetyloxybenzoate involves its interaction with biological molecules. The ester bond can be hydrolyzed by esterases in the body, releasing 2-hydroxybenzoic acid, which is known for its anti-inflammatory properties. The chlorobutyl group may also interact with cellular components, potentially leading to antimicrobial effects.
Comparación Con Compuestos Similares
4-Chlorobutyl benzoate: Similar structure but lacks the acetyl group.
1-Chlorobutyl benzoate: Similar structure but lacks the acetyl group.
2-Acetyloxybenzoic acid (Aspirin): Similar structure but lacks the chlorobutyl group.
Uniqueness: 1-Chlorobutyl 2-acetyloxybenzoate is unique due to the presence of both the chlorobutyl and acetyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H15ClO4 |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
1-chlorobutyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C13H15ClO4/c1-3-6-12(14)18-13(16)10-7-4-5-8-11(10)17-9(2)15/h4-5,7-8,12H,3,6H2,1-2H3 |
Clave InChI |
VHSADESJSJHRNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(OC(=O)C1=CC=CC=C1OC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)








![N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-2-methylpropan-1-amine](/img/structure/B13868193.png)

